1-(cyclopropanesulfonyl)-4-[(pyridin-2-yl)methyl]-1,4-diazepane

physicochemical profiling TPSA membrane permeability

Select this compound for its unique 2-pyridylmethyl N4 substituent, which enables tridentate metal coordination geometry not accessible to the 4-pyridylmethyl regioisomer (CAS 2549033-56-7). This scaffold provides a metabolically resistant cyclopropanesulfonyl N1 cap, ideal for sustained in vivo target engagement studies. It allows enumeration of novel chemokine receptor (CCR2/CCR5) antagonist chemotypes beyond patent-exemplified benzyl or phenethyl vectors.

Molecular Formula C14H21N3O2S
Molecular Weight 295.40 g/mol
CAS No. 2549064-55-1
Cat. No. B6438803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(cyclopropanesulfonyl)-4-[(pyridin-2-yl)methyl]-1,4-diazepane
CAS2549064-55-1
Molecular FormulaC14H21N3O2S
Molecular Weight295.40 g/mol
Structural Identifiers
SMILESC1CN(CCN(C1)S(=O)(=O)C2CC2)CC3=CC=CC=N3
InChIInChI=1S/C14H21N3O2S/c18-20(19,14-5-6-14)17-9-3-8-16(10-11-17)12-13-4-1-2-7-15-13/h1-2,4,7,14H,3,5-6,8-12H2
InChIKeyBTYIDRJIVWZEAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Cyclopropanesulfonyl)-4-[(pyridin-2-yl)methyl]-1,4-diazepane (CAS 2549064-55-1) – Structural Profile and Procurement-Relevant Physicochemical Identity


1-(Cyclopropanesulfonyl)-4-[(pyridin-2-yl)methyl]-1,4-diazepane is a 1,4-diazepane-based sulfonamide featuring a cyclopropanesulfonyl group at N1 and a pyridin-2-ylmethyl substituent at N4. It has a molecular formula of C₁₄H₂₁N₃O₂S and a molecular weight of 295.40 g/mol [1]. The compound belongs to a class of 1,4-diazepane derivatives that have been explored as factor Xa inhibitors and chemokine receptor antagonists, though specific biological data for this exact compound remain unpublished in the open literature [2] [3].

Why 1-(Cyclopropanesulfonyl)-4-[(pyridin-2-yl)methyl]-1,4-diazepane Cannot Be Simply Substituted by In-Class Analogs


Although the 1,4-diazepane scaffold is shared across multiple chemokine receptor (CCR2/CCR5) and factor Xa inhibitor programs, small variations in the N4 substituent profoundly alter target engagement, selectivity, and ADME properties [1] [2]. The pyridin-2-ylmethyl group provides a specific nitrogen placement and methylene spacer that determines chelation geometry, electronic distribution, and steric accessibility—features that regioisomers (e.g., pyridin-4-ylmethyl) or direct N-pyridinyl analogs cannot replicate [3]. Without experimental head-to-head data, procurement decisions must rely on the computable physicochemical differentiation presented below to avoid selecting a structurally similar but functionally divergent alternative.

Quantitative Physicochemical and Structural Differentiation Evidence for 1-(Cyclopropanesulfonyl)-4-[(pyridin-2-yl)methyl]-1,4-diazepane (CAS 2549064-55-1)


Topological Polar Surface Area (TPSA) Comparison: Methylene Spacer Impact on Membrane Permeability Potential

The target compound possesses a computed TPSA of 61.9 Ų, derived from its cyclopropanesulfonyl group (two S=O bonds) and the pyridyl nitrogen [1]. The direct N-pyridinyl analog 1-(cyclopropanesulfonyl)-4-(pyridin-2-yl)-1,4-diazepane (CAS 2741924-34-3) lacks the methylene spacer and has a molecular formula of C₁₃H₁₉N₃O₂S (MW 281.38), resulting in a lower heavy atom count and altered electronic distribution . While its exact TPSA is not deposited in PubChem, the absence of the CH₂ unit reduces the topological surface attributable to carbon connectivity and alters the spatial presentation of the pyridyl nitrogen. The 61.9 Ų TPSA of the target compound places it within a favorable range for oral bioavailability (typically <140 Ų) while retaining sufficient polarity for aqueous solubility [1].

physicochemical profiling TPSA membrane permeability BBB penetration

Lipophilicity (XLogP3-AA) Differentiation: Pyridyl Regioisomer Comparison

Both the target compound (2-pyridylmethyl isomer) and its 4-pyridylmethyl regioisomer (CAS 2549033-56-7) share an identical computed XLogP3-AA of 0.7 and molecular weight of 295.40 g/mol [1] . However, the position of the pyridyl nitrogen (ortho vs. para to the methylene linker) critically differentiates their hydrogen-bonding geometry and metal-coordination capacity. The 2-pyridyl isomer places the nitrogen in proximity to the diazepane ring, enabling potential intramolecular interactions or bidentate metal chelation that the 4-pyridyl isomer cannot achieve [1]. This is a structural, not quantitative, differentiation at the computed descriptor level, but it translates into distinct molecular recognition profiles in biological systems, as demonstrated across chemokine receptor antagonist SAR wherein 2-pyridyl vs. 4-pyridyl substitutions yield divergent potency [2].

lipophilicity XLogP3-AA pyridyl regioisomer ADME prediction

Hydrogen Bond Acceptor Capacity and Rotatable Bond Count: Impact on Molecular Recognition

The target compound presents 5 hydrogen bond acceptor sites (two sulfonyl oxygens, two diazepane nitrogens, one pyridyl nitrogen) and 4 rotatable bonds, with zero H-bond donors [1]. In contrast, the unsubstituted scaffold 1-(cyclopropanesulfonyl)-1,4-diazepane (CAS 1343056-10-9, MW 204.29) has only 4 H-bond acceptors and 2 rotatable bonds, lacking the pyridyl moiety entirely . The additional H-bond acceptor and increased rotatable bond count in the target compound enhance its capacity for directed interactions with protein binding pockets while maintaining enough rigidity (from the cyclopropane ring and diazepane core) to limit entropic penalties upon binding [1]. The zero H-bond donor count classifies this compound as a pure acceptor, making it suitable for targets with deep hydrophobic pockets and hydrogen-bond-donating residues, such as the S4 aryl-binding domain of factor Xa where related 1,4-diazepane derivatives have shown nanomolar potency [2].

H-bond acceptors rotatable bonds conformational flexibility drug-likeness

Cyclopropanesulfonyl Metabolic Stability Advantage Over Alkylsulfonyl Analogs: Class-Level Inference

The cyclopropanesulfonyl group present in the target compound is a recognized structural motif for enhancing metabolic stability in sulfonamide-containing bioactive molecules. Cyclopropane rings resist CYP450-mediated oxidative metabolism due to their constrained geometry and ring strain, which disfavors hydroxylation pathways common to linear or larger cycloalkyl sulfonamides [1]. Although no direct metabolic stability data exist for this specific compound, the class of cyclopropanesulfonyl 1,4-diazepanes has been described in patent literature as offering improved pharmacokinetic profiles compared to methylsulfonyl or ethylsulfonyl analogs in the context of chemokine receptor antagonism [2]. A generic alkylsulfonyl diazepane analog (e.g., 1-(methylsulfonyl)-4-[(pyridin-2-yl)methyl]-1,4-diazepane, hypothetical) would lack the cyclopropane-induced metabolic shielding, potentially resulting in shorter half-life and higher clearance [1].

metabolic stability cyclopropane sulfonamide CYP450 resistance

Procurement-Relevant Application Scenarios for 1-(Cyclopropanesulfonyl)-4-[(pyridin-2-yl)methyl]-1,4-diazepane (CAS 2549064-55-1)


Medicinal Chemistry Hit-to-Lead Optimization Requiring a Pyridin-2-ylmethyl 1,4-Diazepane Sulfonamide Scaffold

The compound serves as a functionalized 1,4-diazepane building block with a cyclopropanesulfonyl N1 cap and a pyridin-2-ylmethyl N4 substituent. Its computed TPSA of 61.9 Ų and XLogP3-AA of 0.7 position it within drug-like chemical space, while the five H-bond acceptor sites and zero donors enable specific interactions with protein targets that preferentially engage H-bond-accepting ligands [1]. In hit-to-lead programs targeting factor Xa or chemokine receptors (CCR2/CCR5), this scaffold can be further elaborated at the pyridyl ring or the diazepane backbone, following SAR precedent from the Koshio et al. (2004) 1,4-diazepane factor Xa inhibitor series .

Metal Chelation and Coordination Chemistry Studies Exploiting 2-Pyridylmethyl-Diazepane Geometry

The 2-pyridylmethyl pendant arm, combined with the diazepane nitrogen atoms, creates a potential tridentate or tetradentate ligand environment for transition metal coordination. The ortho-pyridyl nitrogen can participate in intramolecular chelation with the proximal diazepane nitrogen, a geometry not accessible to the 4-pyridylmethyl regioisomer (CAS 2549033-56-7) [1]. This property makes the compound relevant for catalyst development, metallodrug design, or metal-organic framework (MOF) synthesis, where precise nitrogen placement dictates coordination geometry and complex stability [1].

Chemical Biology Probe Development Leveraging Cyclopropane Metabolic Stability

When designing chemical probes requiring sustained target engagement in cellular or in vivo settings, the cyclopropanesulfonyl group offers a metabolically resistant alternative to labile alkylsulfonyl moieties [1]. Although compound-specific stability data are unavailable, the class-level precedence for cyclopropane-containing sulfonamides supports its selection over methylsulfonyl or ethylsulfonyl analogs in long-duration assay formats, such as cellular thermal shift assays (CETSA) or chronic in vivo PD studies [1].

Focused Library Synthesis Around Chemokine Receptor Antagonist Pharmacophores

The US patent US7632829B2 (Hoffmann-La Roche) describes 1,4-diazepane derivatives as CCR2, CCR5, and CCR3 receptor antagonists [1]. The target compound shares the diazepane core and N-sulfonyl substitution pattern with the exemplified chemotypes, but its specific pyridin-2-ylmethyl N4 substituent represents an underexplored vector in the patent SAR. Procurement of this compound enables library enumeration around the pyridyl-methyl attachment point, potentially accessing novel chemokine receptor antagonist chemotypes with selectivity advantages over the patent-exemplified benzyl or phenethyl N4 substituents [1].

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